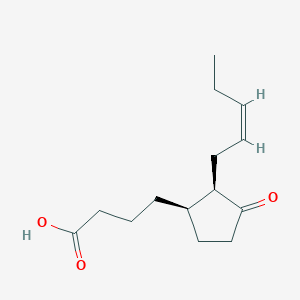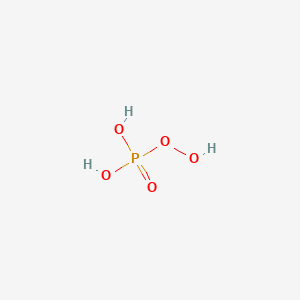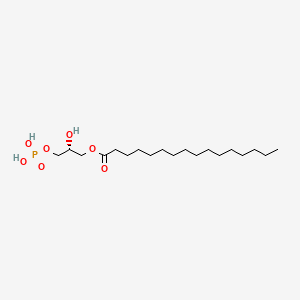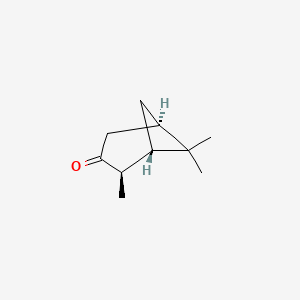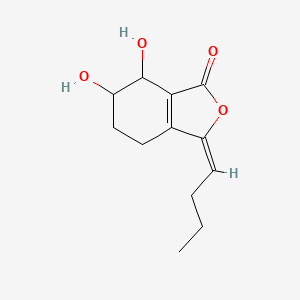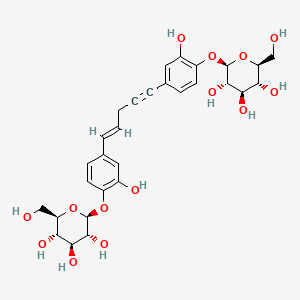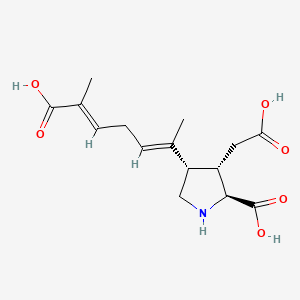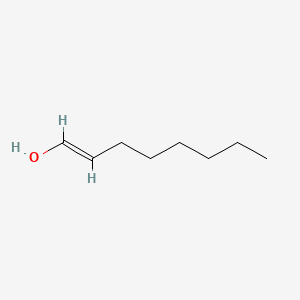
Dihydrocodeine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrocodeine phosphate is an alkaloid phosphate and an organoammonium phosphate. It derives from a codeine.
Wissenschaftliche Forschungsanwendungen
Reverse-Translational Research and Pediatric Pharmacotherapy
- Research led by H. Yamazaki in 2019 focused on reverse-translational approaches in drug development and clinical pharmacotherapy, including dihydrocodeine phosphate. This approach uses clinical data and preclinical studies to discover new pharmacotherapies and methods to prevent drug-induced side effects. The study highlighted the need for standardized methodologies in hospitals and laboratories for drug concentration measurements and genotyping of drug-metabolizing enzymes, emphasizing the significance of such research in pediatric pharmacotherapy (Yamazaki, 2019).
Physiologically Based Pharmacokinetic Modeling
- A 2019 study by Miki Ota et al. developed a full physiologically based pharmacokinetic (PBPK) model for dihydrocodeine. This model was validated to simulate pharmacokinetic profiles in both adults and pediatric cases, including a 1-month-old infant and a 14-year-old who took an overdose of this compound. The model accurately reflected observed values, suggesting its effectiveness in predicting dihydrocodeine pharmacokinetics across different developmental ages (Ota et al., 2019).
Cancer Pain Management
- A study conducted in 2005 by Wang Jie-jun et al. compared the effects of dihydrocodeine tartrate and codeine phosphate in treating moderate cancer pain. This randomized study found similar efficacy between dihydrocodeine tartrate and codeine phosphate for cancer pain management, providing an alternative option for patients (Wang Jie-jun et al., 2005).
Drug-Induced Eruptions in Patients with Psoriasis
- Nakai et al. in 2015 reported a case where this compound induced acute generalized exanthematous pustulosis (AGEP) in a patient with psoriasis vulgaris who had an IL36RN mutation. This highlights the potential of this compound to activate immune responses in certain genetic backgrounds, providing insights into drug-gene interactions (Nakai et al., 2015).
Phosphate Ester and Anhydride Metabolic Network in Biochemical Research
- In 2021, Ning Sheng et al. developed a strategy for determining various types of phosphate metabolites, including phosphate esters and anhydrides, which have significant implications in biochemical research and medical therapy. This includes monitoring endogenous active phosphate metabolites for investigating biological processes or drug mechanisms, providing a broader understanding of phosphate-related compounds in biochemical pathways (Sheng et al., 2021).
Comparative Studies in Pharmacokinetics
- Research by Moore et al. in 2000 and Edwards et al. in 2000 on the pharmacokinetics of dihydrocodeine highlighted its efficacy and adverse effects in postoperative pain management. These comparative studies contribute to understanding the relative efficacy and potential harms of dihydrocodeine in clinical settings (Moore et al., 2000); (Edwards et al., 2000).
Alternative Treatments for Opiate Dependence
- A study by J. Robertson et al. in 2006 examined the efficacy of dihydrocodeine versus methadone as a maintenance treatment for opiate dependence. This randomized controlled trial provided evidence that dihydrocodeine is a viable alternative to methadone, contributing to the understanding of treatment options for opiate dependence (Robertson et al., 2006).
Proteome Studies and Molecular Tools
- Joachimiak and Błażewska in 2018 discussed the use of phosph(on)ate-containing probes, including phosphate esters and anhydrides, as molecular tools for proteome studies. This research highlights the importance of phosphorus-bearing molecules in biological processes and their potential in diagnostics and screening assays (Joachimiak & Błażewska, 2018).
Eigenschaften
CAS-Nummer |
24204-13-5 |
|---|---|
Molekularformel |
C18H26NO7P |
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid |
InChI |
InChI=1S/C18H23NO3.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-5(2,3)4/h3,6,11-13,17,20H,4-5,7-9H2,1-2H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;/m0./s1 |
InChI-Schlüssel |
HFBYLYCMISIEMM-FFHNEAJVSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O.OP(=O)(O)O |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)O.OP(=O)(O)O |
Andere CAS-Nummern |
24204-13-5 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,4R)-4-(1-acetyl-3-indolyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1236791.png)
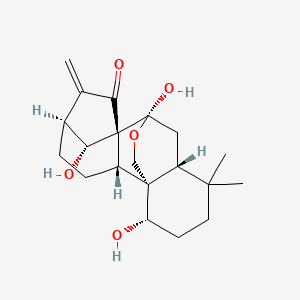


![2-methyl-N'-[(E)-(2-nitrophenyl)methylidene]furan-3-carbohydrazide](/img/structure/B1236799.png)
